molecular formula C16H20N4O3 B2619359 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1209117-45-2

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide

Cat. No. B2619359
CAS RN: 1209117-45-2
M. Wt: 316.361
InChI Key: ADFFBLUVPSGGHH-UHFFFAOYSA-N
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Description

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) fibroblast growth factor receptor 4 (FGFR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases associated with FGFR4 dysregulation.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, contributes to their pharmacological relevance . Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The compound’s structural modifications can lead to improved bioavailability, target specificity, and reduced side effects.

Anticancer Agents

The presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring B has been associated with increased cytotoxicity in derivatives . Investigating the antitumor potential of this compound and its analogs could yield promising results for cancer therapy.

Anti-Tubercular Agents

Efforts to combat tuberculosis involve designing potent anti-tubercular agents. Researchers have synthesized piperidine-based compounds and explored their efficacy against Mycobacterium tuberculosis . Investigating the activity of our compound in this context could contribute to the fight against this infectious disease.

Kinase Inhibition

Certain piperidine derivatives exhibit kinase inhibition activity. For instance, the compound’s ability to inhibit PKB kinase activity has been studied . Understanding its mechanism of action and specificity could aid in developing kinase-targeted therapies.

Multicomponent Reactions

The compound’s structure lends itself to multicomponent reactions, allowing efficient synthesis of complex molecules. Researchers have explored one-pot formation of six bonds using piperidine derivatives . Investigating its reactivity in various multicomponent reactions could lead to diverse chemical transformations.

properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(13-5-4-9-22-13)17-6-10-23-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h4-5,9,11-12H,1-3,6-8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFFBLUVPSGGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide

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